molecular formula C13H14BrNO2 B15280787 6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No.: B15280787
M. Wt: 296.16 g/mol
InChI Key: NTMCKCHVNXVJNN-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a complex organic compound belonging to the class of spiropyrans Spiropyrans are known for their photochromic properties, which means they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves multiple steps. One common method includes the reaction of indoline derivatives with aldehydes under acidic conditions to form the spirocyclic structure. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiropyrans with different functional groups.

Scientific Research Applications

6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound converts from its closed spiropyran form to an open merocyanine form. This transformation alters its electronic and optical properties, making it useful in various applications. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its photochromic behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one stands out due to its unique spirocyclic structure and photochromic properties. These features make it particularly valuable in the development of smart materials and sensors, as well as in biological research where light-induced transformations are advantageous.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

6-bromo-1-methylspiro[indole-3,4'-oxane]-2-one

InChI

InChI=1S/C13H14BrNO2/c1-15-11-8-9(14)2-3-10(11)13(12(15)16)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

NTMCKCHVNXVJNN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C3(C1=O)CCOCC3

Origin of Product

United States

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